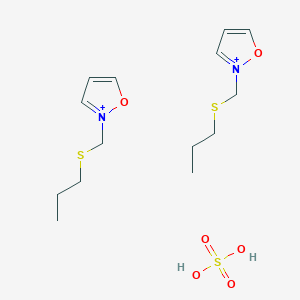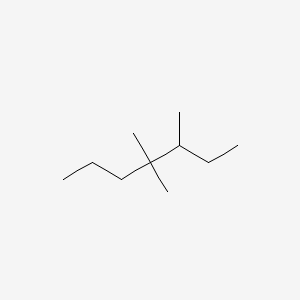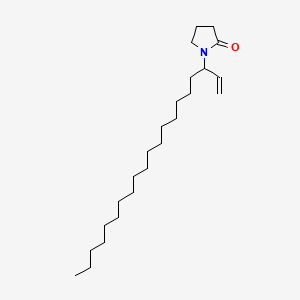
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate is an organic compound that belongs to the ester class of chemicals. It is characterized by its unique structure, which includes a (Z)-configured double bond, two methyl groups, and an octanoate ester group. This compound is often found in various natural products and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate typically involves the esterification of (Z)-3,7-Dimethyl-2,6-octadien-1-ol with octanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: (Z)-3,7-Dimethyl-2,6-octadien-1-ol.
Substitution: Octanoic acid and (Z)-3,7-Dimethyl-2,6-octadien-1-ol.
Wissenschaftliche Forschungsanwendungen
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant aroma makes it useful in studies of olfactory receptors and insect behavior.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in aromatherapy and as a natural antimicrobial agent.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant scent.
Wirkmechanismus
The mechanism of action of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its aroma. In biological systems, it may also interact with cell membranes and proteins, exerting antimicrobial effects by disrupting microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3,7-Dimethyl-2,6-octadienyl octanoate: Similar structure but with an (E)-configured double bond.
Geranyl acetate: Similar structure but with an acetate ester group instead of an octanoate group.
Linalyl acetate: Similar structure but with an acetate ester group and a different arrangement of double bonds.
Uniqueness
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate is unique due to its specific (Z)-configuration and the presence of an octanoate ester group. This configuration imparts distinct chemical and sensory properties, making it valuable in applications where a specific aroma profile is desired.
Eigenschaften
CAS-Nummer |
71648-18-5 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] octanoate |
InChI |
InChI=1S/C18H32O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,14H,5-10,12-13,15H2,1-4H3/b17-14- |
InChI-Schlüssel |
YYBMOGCOPQVSLQ-VKAVYKQESA-N |
Isomerische SMILES |
CCCCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
Kanonische SMILES |
CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


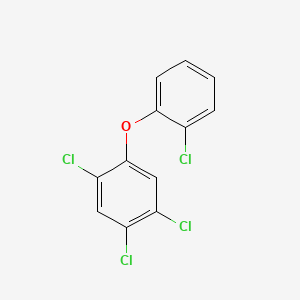
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)

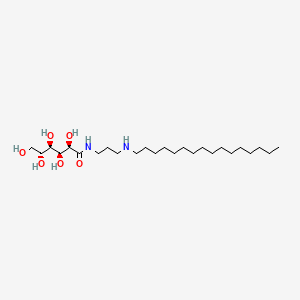
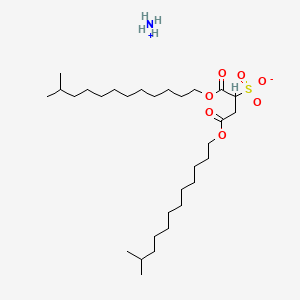
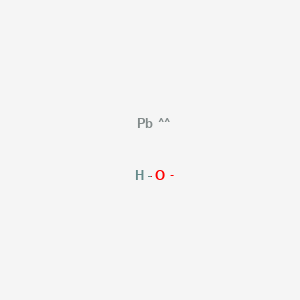
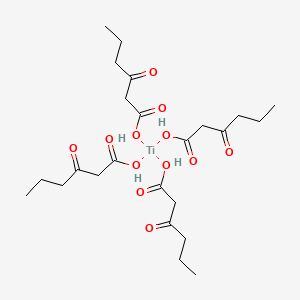

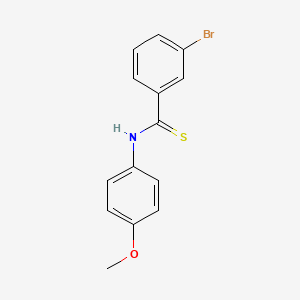
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)

